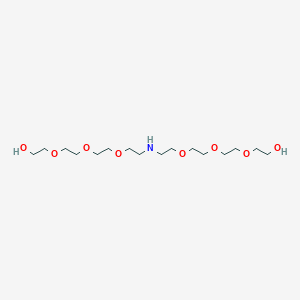

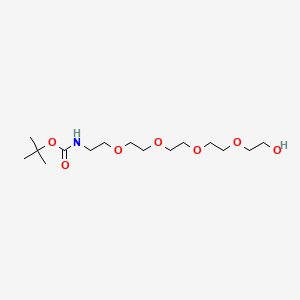

Ho-apeg8-oh

Descripción general

Descripción

“Ho-apeg8-oh” represents Hydroxy Polyethylene Glycol (PEG), where “8” indicates the number of ethylene glycol units in the polymer . It’s a polymer made by repeating ethylene glycol units, with hydroxyl functional groups at both ends . PEG is commonly used in drug delivery, biomedical applications, and chemicals due to its excellent water solubility, biocompatibility, and ability to improve drug solubility . The presence of hydroxyl functional groups gives it some chemical reactivity, allowing it to be coupled or modified with other molecules or compounds . “this compound” may be used to prepare drug carriers, improve drug bioavailability, or serve as a lubricant or solubilizer in the biomedical field .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H34O9 . It has an average mass of 370.436 Da and a monoisotopic mass of 370.220276 Da .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature and should be stored at -20°C .Aplicaciones Científicas De Investigación

1. Atmospheric Chemistry and Radical Reactions

Ho-apeg8-oh plays a significant role in atmospheric chemistry, particularly in the reactions involving radicals such as hydroxyl (OH), hydroperoxy (HO2), and organic peroxy (RO2) radicals. These radicals are pivotal in the atmosphere's oxidative capacity, influencing air quality and the formation of secondary pollutants like ozone.

Role in Radical Chemistry : Research indicates the significance of this compound in the complex interplay of atmospheric radicals. Studies conducted in various locations, including urban and rural areas, have highlighted its involvement in radical reactions. These reactions are not only crucial for understanding atmospheric chemistry but also have implications for air quality and pollution mitigation strategies (Tan et al., 2016), (Tan et al., 2018).

Influence on Ozone Formation : The presence and interactions of this compound in the atmosphere significantly impact the formation of ozone, a critical component of air quality. Through its involvement in radical reactions, this compound indirectly influences the concentrations of pollutants and the oxidative capacity of the atmosphere, affecting both health and environmental policies (Whalley et al., 2017).

Understanding Photolysis Processes : Photolysis, the breakdown of molecules through the absorption of light, is a key atmospheric process. This compound is involved in the photolysis of various atmospheric components, contributing to the understanding of chemical dynamics and the impact of light on air pollutants (Zhu et al., 2020).

2. Hydrogen Oxidation Reactions

This compound has applications in the field of energy, specifically in hydrogen oxidation reactions (HOR) which are fundamental to fuel cell technology.

- Fuel Cell Efficiency : The efficiency of fuel cells, particularly alkaline polymer electrolyte fuel cells (APEFCs), is significantly impacted by the catalytic activity of materials like this compound. Research in this area focuses on enhancing the performance of fuel cells by improving the reactions at the electrodes (Pan et al., 2019), (Lu & Zhuang, 2017).

Mecanismo De Acción

Target of Action

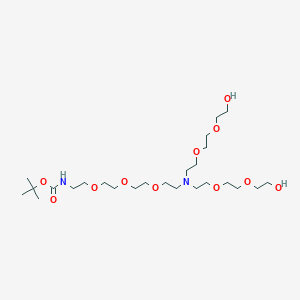

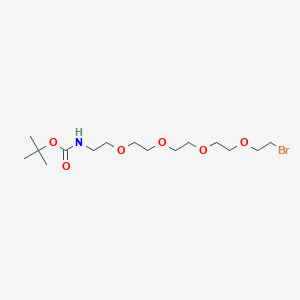

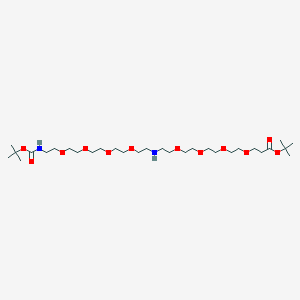

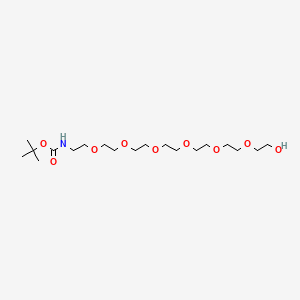

Ho-apeg8-oh, also known as NH-bis-PEG4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

NH-bis-PEG4 interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by NH-bis-PEG4 is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins . By selectively degrading target proteins, NH-bis-PEG4 can influence various downstream effects depending on the function of the target protein .

Pharmacokinetics

The compound’s peg spacers make it water-soluble, potentially altering its drug metabolism and pharmacokinetics (dmpk) properties

Result of Action

The result of NH-bis-PEG4’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the function of the degraded protein . For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate disease symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NH-bis-PEG4. For instance, the compound’s water solubility suggests that it might be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity . .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35NO8/c18-3-7-22-11-15-24-13-9-20-5-1-17-2-6-21-10-14-25-16-12-23-8-4-19/h17-19H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDAOFBRUZCGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)NCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)